4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family, characterized by its unique structure and potential applications in medicinal chemistry. The compound is known for its bromomethyl and difluoro substitutions, which enhance its reactivity and biological activity.
This compound can be classified as a halogenated quinoline derivative. It is identified by its Chemical Abstracts Service number 4876-10-2 and has been extensively studied for its pharmacological properties, particularly in relation to nitric oxide synthase inhibition and other biological activities . The structural formula can be represented as .
The synthesis of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one typically involves several key steps:
The molecular structure of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one features a quinoline ring system with two fluorine atoms at the 7 and 8 positions and a bromomethyl group at the 4 position. The compound has a molecular weight of approximately 238.08 g/mol .
Key structural characteristics include:
4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one participates in various chemical reactions due to the presence of reactive functional groups:
These reactions are significant for expanding the utility of this compound in organic synthesis.
The mechanism of action of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one primarily revolves around its role as an inhibitor of nitric oxide synthase enzymes. This inhibition can lead to reduced nitric oxide production, which is crucial for various physiological processes including vasodilation and neurotransmission.
Studies indicate that this compound may interact with specific binding sites on the enzyme, thereby altering its activity. The detailed kinetics and binding affinities are often elucidated through biochemical assays that measure enzyme activity in the presence of varying concentrations of the compound .
The physical properties of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one include:
Chemical properties include:
4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one has significant applications in scientific research:
This compound exemplifies how modifications to quinoline derivatives can lead to novel therapeutic agents with specific biological activities.
Halogenation represents a powerful strategy for optimizing the bioactivity and pharmacokinetic properties of quinoline-based therapeutics. The incorporation of chlorine, fluorine, or bromine atoms at specific positions on the quinoline ring system leverages distinct physicochemical effects:
Table 1: Clinically Approved Halogen-Substituted Quinoline Drugs
Drug Name | Halogen Position | Therapeutic Indication | Key Structural Features |
---|---|---|---|
Bedaquiline | 6-Br, 8-F | Multidrug-resistant TB | Diaryquinoline with bromo and fluoro |
Moxifloxacin | 6-F | Broad-spectrum antibiotic | Fluoroquinolone with fused azabicyclic |
Ciprofloxacin | 6-F | Antibacterial | Difluoroquinolone |
Chloroquine | 7-Cl | Antimalarial | 4-Aminoquinoline with chlorophenyl |
The strategic placement of multiple halogens, as seen in bedaquiline (6-bromo, 8-fluoro substitution), exemplifies synergistic optimization—where bromine enhances target affinity toward mycobacterial ATP synthase while fluorine improves metabolic stability and membrane permeability [2]. This multi-halogen approach provides a compelling rationale for developing novel analogues like 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one, where bromomethyl and difluoro groups coexist to potentially amplify biological effects.
The concurrent presence of a bromomethyl (-CH₂Br) group at the 4-position and fluorine atoms at the 7- and 8-positions creates a multifaceted chemical entity with distinct reactivity and interaction profiles:
Carbon-chain extended analogs: Using palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) [1] [6]
Orthogonal Effects of Difluoro Substituents:
Table 2: Physicochemical Properties of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one
Property | Value | Method/Note |
---|---|---|
Molecular Formula | C₁₀H₆BrF₂NO | Confirmed via elemental analysis |
Molecular Weight | 274.06 g/mol | [6] |
Density | 1.7 ± 0.1 g/cm³ | Predicted for solid state [6] |
Boiling Point | 363.0 ± 42.0 °C | At 760 mmHg [6] |
Flash Point | 173.3 ± 27.9 °C | [6] |
LogP (Predicted) | ~2.5 | Bromomethyl increases lipophilicity vs. unsubstituted |
Hydrogen Bond Acceptors | 3 (N, 2xF) | Influences solubility and target interactions |
The juxtaposition of a highly reactive bromomethyl group with electron-withdrawing fluorines creates an electronic gradient across the quinoline scaffold. This polarization may influence the compound’s binding to biological targets—particularly those with nucleophilic residues in their active sites—while the fluorines maintain optimal membrane-penetrating capabilities. Such strategic functionalization aligns with contemporary medicinal chemistry approaches for developing covalent inhibitors or probe molecules targeting essential bacterial enzymes like DprE1 or DNA gyrase [2] [5].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8